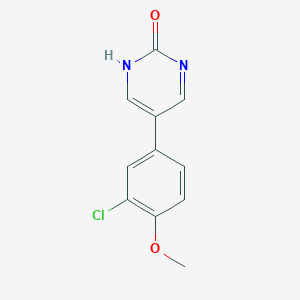![molecular formula C16H19ClN2S B6285929 [2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride CAS No. 1050214-52-2](/img/structure/B6285929.png)
[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride is a synthetic compound that combines an indole moiety with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. The indole structure is known for its presence in many natural products and pharmaceuticals, while the thiophene ring adds unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Synthesis of the Thiophene Derivative: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling of Indole and Thiophene Moieties: The indole-ethyl derivative is coupled with the thiophene-methyl derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Hydrochloride Salt: The final amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the nitrogen atoms or the aromatic rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on both the indole and thiophene rings. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions might involve reactions with amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2-carboxylic acid or thiophene-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole or thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole or thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific electronic properties.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and the addition of the thiophene ring can enhance its interaction with biological targets. Research includes its potential use as an anti-inflammatory, anticancer, or antimicrobial agent.
Medicine
In medicine, the compound is investigated for its therapeutic potential. The combination of indole and thiophene structures may offer unique interactions with enzymes and receptors, making it a candidate for drug development in various therapeutic areas.
Industry
Industrially, the compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and materials science.
作用機序
The mechanism of action of [2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The thiophene ring can enhance these interactions by providing additional binding sites or altering the electronic properties of the molecule.
類似化合物との比較
Similar Compounds
[2-(1H-Indol-3-yl)ethyl]amine hydrochloride: Lacks the thiophene ring, making it less versatile in terms of electronic properties.
[2-(1H-Indol-3-yl)ethyl][(2-thienyl)methyl]amine hydrochloride: Similar structure but with a different substitution pattern on the thiophene ring.
[2-(1H-Indol-3-yl)ethyl][(4-methylthiophen-2-yl)methyl]amine hydrochloride: Similar structure but with a different position of the methyl group on the thiophene ring.
Uniqueness
The uniqueness of [2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride lies in its specific substitution pattern, which can influence its biological activity and electronic properties
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S.ClH/c1-12-7-9-19-16(12)11-17-8-6-13-10-18-15-5-3-2-4-14(13)15;/h2-5,7,9-10,17-18H,6,8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCFIDLLZWVXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCC2=CNC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate](/img/structure/B6285874.png)






![6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one](/img/structure/B6285918.png)
![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B6285939.png)

